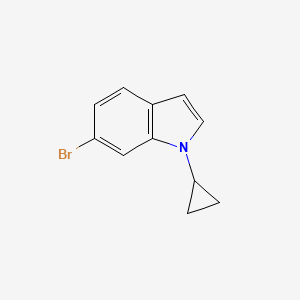
4-(Methoxycarbonyl)phenylzinc iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C₈H₇IO₂Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the reaction of 4-(methoxycarbonyl)phenyl iodide with zinc powder in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(Methoxycarbonyl)phenyl iodide+Zn→4-(Methoxycarbonyl)phenylzinc iodide
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis method. The reaction is conducted in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The product is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-(Methoxycarbonyl)phenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives. It can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding carbonyl compounds.
Reduction: Reacting with reducing agents to form alcohols or hydrocarbons.
Substitution: Reacting with electrophiles to replace the zinc moiety with other functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and THF as the solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Hydrocarbons: Formed through reduction reactions.
Carbonyl Compounds: Formed through oxidation reactions.
Scientific Research Applications
4-(Methoxycarbonyl)phenylzinc iodide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)phenylzinc iodide in cross-coupling reactions involves the formation of a palladium complex with the zinc reagent. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the zinc reagent, and finally reductive elimination to form the desired product. The key steps are:
Oxidative Addition: Palladium catalyst forms a complex with the halide.
Transmetalation: Transfer of the aryl group from zinc to palladium.
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)phenylzinc iodide
- 4-(Acetoxycarbonyl)phenylzinc iodide
- 4-(Benzoyloxycarbonyl)phenylzinc iodide
Uniqueness
4-(Methoxycarbonyl)phenylzinc iodide is unique due to its specific functional group, which imparts distinct reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHKVPHDLXOMHX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=[C-]C=C1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![(S)-(4,4',5,5',6,6'-Hexamethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphane)](/img/structure/B6316396.png)



